6-Fluoro Substitution Confers Superior P2Y6 Receptor Antagonist Affinity Compared to Alternative Halogen Regioisomers
In a systematic SAR study of 2H-chromene derivatives as competitive P2Y6 receptor (P2Y6R) antagonists, the 6‑fluoro analogue (compound 11) demonstrated enhanced potency compared to bromo, iodo, and unsubstituted variants. Crucially, halogen substitution at alternative ring positions (5‑, 7‑, or 8‑) resulted in markedly reduced or abolished receptor affinity [1]. This regiospecific advantage is unique to the 6‑position fluoro substitution within this chemotype.
| Evidence Dimension | Human P2Y6 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 6‑fluoro analogue 11: IC50 = 1–2 μM |
| Comparator Or Baseline | 5‑, 7‑, or 8‑fluoro/halogen analogues: substantially reduced affinity (exact values not reported; described as ‘reduced affinity‘); unsubstituted or other halogen (Br, I) analogues: lower potency |
| Quantified Difference | 6‑fluoro and 6‑chloro analogues displayed enhanced potency vs. other halogens; 5‑, 7‑, or 8‑halogen substitution reduced affinity |
| Conditions | Calcium mobilization assay in human P2Y6R‑expressing astrocytoma cells stimulated with native agonist UDP |
Why This Matters
The regiospecificity of 6‑fluoro substitution determines whether a compound series retains measurable P2Y6R antagonist activity at all; 5‑, 7‑, or 8‑substituted analogs lack meaningful affinity, making 6‑fluorochromene‑2,4‑dione the only viable scaffold entry point for this target.
- [1] Jung YH, Shah Q, Lewicki SA, et al. Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists. Bioorg Med Chem Lett. 2022;75:128981. View Source
